21(R)-Hydroxy Montelukast is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used for treating asthma and allergic rhinitis. The compound is distinguished by the presence of a hydroxyl group at the 21st carbon position, which may impart unique pharmacological properties compared to its parent compound. Montelukast itself is metabolized in the liver, mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which facilitate various oxidative reactions including hydroxylation and sulfoxidation .
21(R)-Hydroxy Montelukast falls under the category of synthetic organic compounds and is classified as a leukotriene receptor antagonist. It is synthesized through the modification of Montelukast, which is derived from a complex organic synthesis process involving multiple steps to achieve the desired pharmacological activity .
The synthesis of 21(R)-Hydroxy Montelukast typically involves hydroxylation of the Montelukast molecule. Various methods can be employed for this process:
The reaction conditions often require controlled environments to ensure high selectivity and yield. For instance, (R,R)-Ru(II) catalysts have been noted for their effectiveness in such transformations .
In industrial settings, the production of 21(R)-Hydroxy Montelukast follows similar principles but is scaled up for efficiency. Techniques like high-performance liquid chromatography are utilized for monitoring reaction progress and purifying the final product to meet quality standards.
The molecular formula of 21(R)-Hydroxy Montelukast is C35H36ClNO4S. Its structure includes a hydroxyl group (-OH) at the 21st carbon, which alters its interaction with biological targets compared to Montelukast. The InChI Key for this compound is CHRNGXJVKOMERP-FPUIOERCSA-N, indicating its unique structural characteristics in chemical databases .
21(R)-Hydroxy Montelukast can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding its metabolic pathways and potential interactions with other compounds .
As a leukotriene receptor antagonist, 21(R)-Hydroxy Montelukast operates by blocking the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic responses. The compound selectively inhibits the cysteinyl leukotriene receptor type 1 (CysLT1), thereby reducing bronchoconstriction and inflammation in respiratory pathways. This mechanism is supported by kinetic studies showing effective binding affinities and inhibitory constants that suggest potent pharmacological activity .
These properties are crucial for determining the handling and application protocols within pharmaceutical contexts .
21(R)-Hydroxy Montelukast has potential applications in various fields:
21(R)-Hydroxy Montelukast (CAS 184763-26-6) is a stereospecific metabolite of the asthma drug Montelukast. Its molecular formula is C₃₅H₃₆ClNO₄S, with a molecular weight of 602.18 g/mol [1] [3] [4]. The IUPAC name is:2-[1-[[(1R,3R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid [3] [6]. This nomenclature defines the compound’s core structure: a cyclopropaneacetic acid backbone linked to a chloroquinoline group via a thioether bridge, with critical hydroxylations at the benzylic C21 and tertiary-butyl positions.
The R-configuration at C21 is the defining feature of this metabolite, arising from stereoselective enzymatic hydroxylation. The chiral center (C21) distinguishes it from its diastereomer, 21(S)-Hydroxy Montelukast (CAS 184763-29-9) [4] [6]. The R-enantiomer exhibits distinct spatial orientation of the hydroxyl group (–OH), influencing its three-dimensional interaction with biological targets like leukotriene receptors. Absolute configuration is confirmed via chiral chromatography and X-ray crystallography, with the R-form demonstrating preferential formation in human metabolic studies [3] [8].
21(R)-Hydroxy Montelukast is predominantly synthesized in vivo through CYP3A4-catalyzed oxidation of Montelukast. This cytochrome P450 isoform exhibits strong stereoselectivity, generating the R-enantiomer as the major product (∼80% of total 21-hydroxylated metabolites) [3] [8]. Key metabolic parameters include:
Table 1: Kinetic Parameters for CYP3A4-Mediated Formation of 21(R)-Hydroxy Montelukast
Parameter | Value | Significance |
---|---|---|
Primary Enzyme | CYP3A4 | Catalyzes stereoselective benzylic hydroxylation |
Formation Rate (HLM) | 1.48 ± 1.02 pmol/min/mg protein | High interindividual variability (13.4-fold range) |
Intrinsic Clearance | 7.9% of total oxidative metabolism | Second most significant oxidative metabolite after diol (83.5%) |
Stereoselectivity Ratio (R:S) | ~4:1 | Reflects enzyme’s preference for R-enantiomer |
Challenges include organic solvent sensitivity and competitive inhibition by acetone (a coproduct). Directed evolution of ketoreductases (KREDs) has yielded biocatalysts with 2,000-fold improved activity, enabling industrial-scale production in solvent systems like toluene-isopropanol-water [3] [5].
Chemical synthesis faces hurdles in replicating CYP3A4’s enantioselectivity. Traditional routes require toxic chiral auxiliaries like (−)-DIP-chloride [(−)-diisopinocampheylborane], which pose scalability and environmental issues [5]. Modern strategies focus on:
Table 2: Comparison of Synthetic Approaches
Method | Enantiomeric Excess (% ee) | Key Limitations |
---|---|---|
CYP3A4 Biocatalysis | >99.9% | Substrate solubility; enzyme stability |
Chiral Chemical Reduction | ~99.2% (after crystallization) | Toxic reagents; low atom economy |
Evolved KREDs | >99.9% | High catalyst costs; solvent optimization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: